Home > Products > Screening Compounds P26925 > Tariquidar (methanesulfonate, hydrate)
Tariquidar (methanesulfonate, hydrate) - 625375-83-9

Tariquidar (methanesulfonate, hydrate)

Catalog Number: EVT-3166409
CAS Number: 625375-83-9
Molecular Formula: C40H52N4O15S2
Molecular Weight: 893.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tariquidar is classified as a P-glycoprotein inhibitor and is often referred to by its chemical name, 1-(4-(2-(dimethylamino)ethyl)phenyl)-3-(4-methoxyphenyl)urea. It is commercially available in the form of methanesulfonate hydrate, which enhances its solubility and bioavailability. The compound was developed to overcome multidrug resistance in cancer therapy by preventing the efflux of chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentrations.

Synthesis Analysis

The synthesis of tariquidar involves several steps that utilize various chemical reactions. A notable method described in literature includes:

  1. Starting Material: The synthesis begins with 4,5-dimethoxy-2-nitrobenzoic acid.
  2. Demethylation: The compound undergoes mono-demethylation using aqueous potassium hydroxide to yield the corresponding 5-hydroxy derivative.
  3. Protection: This derivative is then pivaloyl-protected to form an intermediate compound.
  4. Coupling Reaction: The protected intermediate is converted into its acid chloride and coupled with 6,7-dimethoxy-2-(4-aminophenethyl)-1,2,3,4-tetrahydroisoquinoline.
  5. Reduction: The nitro group in the resulting compound is reduced through catalytic hydrogenation to yield the anthranilic acid derivative.
  6. Final Steps: Further reactions lead to the formation of tariquidar, which can be purified through high-performance liquid chromatography.

This multi-step synthesis highlights the complexity and precision required in producing this compound for research and clinical applications .

Molecular Structure Analysis

Tariquidar has a complex molecular structure characterized by several functional groups that contribute to its pharmacological properties. The molecular formula is C23H30N2O3C_{23}H_{30}N_{2}O_{3}, with a molecular weight of approximately 398.50 g/mol.

The three-dimensional conformation of tariquidar allows it to effectively bind to the P-glycoprotein transporter, inhibiting its function and facilitating increased drug accumulation within cells .

Chemical Reactions Analysis

Tariquidar primarily functions through non-competitive inhibition of P-glycoprotein. Key chemical reactions involving tariquidar include:

  1. Inhibition Mechanism: Tariquidar binds to P-glycoprotein at an allosteric site, preventing substrate translocation without being transported itself.
  2. Interactions with Other Compounds: It has been shown to interact with other drugs such as Astragaloside IV, enhancing their penetration into the central nervous system by inhibiting efflux mechanisms .

These interactions are crucial for understanding how tariquidar can be used to enhance therapeutic outcomes in various clinical settings.

Mechanism of Action

The mechanism of action for tariquidar revolves around its ability to inhibit P-glycoprotein-mediated drug efflux. This inhibition leads to:

  • Increased Drug Concentration: By blocking P-glycoprotein, tariquidar increases the intracellular concentration of co-administered drugs that are substrates for this transporter.
  • Enhanced Blood-Brain Barrier Penetration: Studies have demonstrated that tariquidar significantly improves the delivery of drugs across the blood-brain barrier by inhibiting P-glycoprotein activity at this site .
  • Non-Substrate Characteristics: Unlike earlier generations of P-glycoprotein inhibitors, tariquidar does not act as a substrate itself, allowing it to effectively inhibit P-glycoprotein without being extruded from cells .
Physical and Chemical Properties Analysis

Tariquidar exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like ethanol and propylene glycol but has limited solubility in water.
  • Stability: Tariquidar shows good stability under physiological conditions but should be stored away from light to prevent degradation.
  • Half-Life: In preclinical studies involving monkeys, tariquidar demonstrated an elimination half-life of approximately 5 hours .

These properties influence its formulation and administration routes in clinical settings.

Applications

Tariquidar has several significant applications in scientific research and clinical practice:

  1. Cancer Therapy: Its primary application lies in overcoming multidrug resistance in cancer treatments by enhancing the efficacy of chemotherapeutic agents.
  2. Neurological Disorders: Tariquidar's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological conditions where drug delivery is hampered by P-glycoprotein activity.
  3. Infectious Diseases: Recent studies suggest potential applications against bacterial multidrug resistance by increasing intracellular concentrations of antibiotics .
Mechanistic Pharmacology of P-Glycoprotein Inhibition

Biochemical Characterization of P-gp Binding Kinetics

Tariquidar methanesulfonate hydrate (hereafter referred to as tariquidar) exhibits high-affinity binding to human P-glycoprotein (P-gp, ABCB1) with a dissociation constant (Kd) of 5.1 nM, as demonstrated in CHrB30 cell lines [10]. This anthranilic acid derivative binds noncompetitively to two distinct transmembrane sites: a high-affinity central drug-binding pocket and a lower-affinity regulatory (access tunnel) site [8]. Cryo-EM structural analyses (PDB IDs: 7A6E, 7NEQ) reveal that tariquidar binding induces a unique doubly occluded conformation in P-gp, distinct from the inward-open state observed in apo structures (PDB ID: 7A65) [4] [8]. This conformational arrest prevents the transition to an outward-open state essential for substrate efflux.

Binding kinetics studies demonstrate slow dissociation characteristics, with pharmacological inhibition persisting for ≥48 hours post-administration [2] [7]. This prolonged effect stems from tariquidar's ability to stabilize P-gp in a conformation where extracellular loops 1 and 4 (residues A80C and R741C) are physically separated (>30Å), preventing spontaneous cross-linking that occurs (<7Å) during transition to the open conformation [4]. Molecular dynamics simulations confirm that tariquidar binding reduces conformational flexibility in the transmembrane domains (TMDs), effectively "locking" the transporter [8].

Table 1: Binding Parameters of Tariquidar to P-glycoprotein

Binding SiteAffinity (Kd)Conformational EffectStructural Evidence
Central Drug-Binding Pocket5.1 nMInduces occlusionCryo-EM (7A6E)
Regulatory Access Tunnel~100 nMBlocks cytoplasmic gateCryo-EM (7NEQ)
Dual Occupancy (Both sites)Cooperative bindingFully arrests conformational cyclingMolecular Dynamics

Allosteric Modulation Mechanisms in ABC Transporter Superfamily

Tariquidar functions as a negative allosteric modulator of P-gp within the ATP-binding cassette (ABC) superfamily. Its binding to the transmembrane domains (TMDs) allosterically disrupts communication between the nucleotide-binding domains (NBDs), preventing ATP hydrolysis-dependent conformational changes [4] [8]. Unlike competitive substrates, tariquidar binding inhibits the formation of the closed NBD dimer—a prerequisite for ATP hydrolysis and subsequent efflux [4].

This allosteric mechanism distinguishes tariquidar from earlier generation inhibitors. While first- and second-generation inhibitors (e.g., verapamil, cyclosporine A) often act as competitive substrates, tariquidar exhibits minimal transport itself [2] [9]. Crucially, molecular dynamics simulations reveal that tariquidar binding in the access tunnel physically obstructs the cytoplasmic gate, preventing substrate access to the central binding pocket from the inner leaflet [8]. This dual-site occupancy creates a synergistic inhibition, explaining its superior efficacy compared to inhibitors occupying only the central pocket.

Tariquidar also exhibits pharmacological chaperone activity, significantly exceeding cyclosporine A in rescuing misfolded P-gp mutants (e.g., F804D) [4]. This activity extends to truncation mutants lacking NBDs, confirming that tariquidar's primary stabilization occurs within the TMDs [4]. The compound’s ability to bind and stabilize nascent P-gp polypeptides underscores its profound allosteric influence on transporter folding and maturation.

ATPase Activity Inhibition Dynamics

Tariquidar exhibits a biphasic effect on P-gp ATPase activity. At low concentrations (nM range), it paradoxically stimulates basal ATP hydrolysis (approximately 2-fold increase), characteristic of high-affinity substrates or modulators [2] [4]. However, at therapeutic concentrations (≥100 nM), tariquidar acts as a potent inhibitor of substrate-induced ATPase activity [2] [7]. This inhibition occurs via two complementary mechanisms: 1) Direct blockade of substrate binding prevents ATPase activation, and 2) Allosteric interference with NBD dimerization inhibits ATP hydrolysis itself [4] [8].

Biochemical studies demonstrate that tariquidar inhibits the cross-linking between cysteines (Cys-431 and Cys-1074) located in the nucleotide-binding sites [3]. This prevents the close apposition of NBDs necessary for efficient ATP hydrolysis. Tariquidar's inhibitory potency surpasses related inhibitors like zosuquidar and elacridar in suppressing vanadate-induced ATPase activity [3]. The compound effectively decouples the conformational cycle from the catalytic cycle, trapping ATP-bound P-gp in a hydrolysis-incompetent state.

Table 2: Comparative Effects of P-gp Inhibitors on ATPase Activity

InhibitorBasal ATPase StimulationInhibition of Substrate-Induced ATPaseInhibition of Vanadate-Induced Trapping
TariquidarModerate (2-fold)>90% at 200 nM>95%
ElacridarWeak~85% at 200 nM~85%
ZosuquidarMinimal~80% at 200 nM~75%
Verapamil (1st Gen)Strong (>3-fold)<50% at 10 µMMinimal

Substrate Competition Profiles for Multidrug Resistance Modulation

Tariquidar reverses multidrug resistance (MDR) by noncompetitive inhibition rather than substrate competition. Its binding does not overlap with the primary substrate-binding domains but instead allosterically occludes substrate access and prevents efflux [2] [4]. This mechanism allows tariquidar to potentiate the cytotoxicity of diverse P-gp substrates without being transported itself. Key chemotherapeutic agents affected include:

  • Anthracyclines: Doxorubicin (chemosensitization RF = 51.34 at 5µM tariquidar in K562/A02 cells) [10]
  • Taxanes: Paclitaxel (restores accumulation in resistant cells; EC50 = 487 nM) [6]
  • Vinca Alkaloids: Vinblastine, Vincristine (synergy in MDR cell lines) [2] [9]
  • Podophyllotoxins: Etoposide [7]

Structure-activity relationship (SAR) studies highlight critical molecular features for tariquidar's inhibition profile. The 3-quinoline moiety can be replaced with sulfonamide or amide groups without losing potency, while the tetrahydroisoquinoline scaffold is essential [3]. Derivatives like compound 6 (5-chlorothienyl substitution) exhibit enhanced P-gp inhibition (EC50 = 46.8 nM for doxorubicin resistance reversal) compared to tariquidar itself [3]. Similarly, compound 9 (meta-chlorophenyl derivative) shows a reversal fold (RF) of 42.35 at 2µM, surpassing earlier inhibitors [3]. These modifications reduce interactions with cytochrome P450 (CYP3A4) while maintaining P-gp inhibition, minimizing pharmacokinetic interactions [9].

Table 3: Chemosensitization Efficacy of Tariquidar for Key Substrates

Chemotherapeutic SubstrateCell Line (Resistant)Tariquidar ConcentrationChemosensitization Ratio (RF) / EC50
DoxorubicinK562/A025 µM51.34 [10]
DoxorubicinK562/A02-EC50 = 8.28 µM [10]
PaclitaxelCHrB30-EC50 = 487 nM [6]
VinblastineCEM/VLB500-GI50 = 13.5 µM [10]
AdriamycinSW620/AD300-EC50 = 25 µM [10]

Properties

CAS Number

625375-83-9

Product Name

Tariquidar (methanesulfonate, hydrate)

IUPAC Name

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;methanesulfonic acid;trihydrate

Molecular Formula

C40H52N4O15S2

Molecular Weight

893.0 g/mol

InChI

InChI=1S/C38H38N4O6.2CH4O3S.3H2O/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;2*1-5(2,3)4;;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H3,(H,2,3,4);3*1H2

InChI Key

MNKRYFJEUQPYTI-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O.O.O.O

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O.O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.